Twist-Chair Conformation Drives 3₁₀-Helical Induction
The seven-membered cycloheptane ring of 1-aminocycloheptane-1-carboxylic acid (Ac7c), the de-esterified analog of 3-amino-cycloheptanecarboxylic acid methyl ester, adopts a twist-chair conformation that preferentially stabilizes 3₁₀-helical and β-turn structures in peptide backbones [1]. In contrast, five-membered (Ac5c) and six-membered (Ac6c) 1-aminocycloalkane-1-carboxylic acids exhibit different conformational preferences: Ac5c tends to adopt envelope conformations favoring γ-turns, while Ac6c adopts chair conformations with distinct φ,ψ torsion angle distributions [1].
| Evidence Dimension | Preferred secondary structure induction in homo-oligopeptides |
|---|---|
| Target Compound Data | Ac7c homo-oligopeptides (to pentamer) preferentially adopt 3₁₀-helical structures with β-turn conformations as evidenced by X-ray diffraction of Z-(Ac7c)₃-OBut, Z-(Ac7c)₄-OBut, and Z-(Ac7c)₅-OBut [1] |
| Comparator Or Baseline | Ac5c and Ac6c peptides exhibit distinct φ,ψ distributions with different turn/helical propensities; Ac5c favors γ-turns; Ac6c adopts chair conformations [1] |
| Quantified Difference | Qualitatively distinct secondary structure induction: Ac7c promotes 3₁₀-helical folding; smaller-ring analogs promote alternative folding patterns; no numerically quantified difference reported in source |
| Conditions | X-ray crystallography of N- and C-protected homo-oligopeptides in solid state; IR absorption and ¹H NMR spectroscopy in solution (CDCl₃ and DMSO-d₆) |
Why This Matters
Different secondary structure induction directly impacts peptide-receptor binding geometry and biological activity, meaning seven-membered ring scaffolds cannot be functionally replaced by smaller ring analogs in peptidomimetic design.
- [1] Benedetti E, Di Blasio B, Iacovino R, et al. Conformational restriction through Cαi ←→ Cαi cyclization: 1-aminocycloheptane-1-carboxylic acid (Ac7c). J Chem Soc Perkin Trans 2. 1997:2023-2032. doi:10.1039/A701473B. View Source
